

# Application of CRISPR/Cas9 to Modify C16:3 Content in Plants

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Application Note & Protocol

#### Introduction

Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid found in the photosynthetic tissues of certain plant species, known as "16:3-plants".[1] It is a component of thylakoid membranes and is involved in photosynthesis and plant defense signaling. The modification of C16:3 content in plants can be of interest for various research and industrial applications, including the study of photosynthesis, lipid signaling, and the production of specialty oils. The CRISPR/Cas9 system offers a powerful and precise tool for targeted gene editing to modulate the C16:3 content in plants.

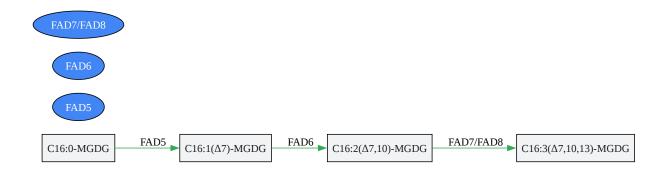
This document provides a detailed protocol for the application of CRISPR/Cas9 to modify C16:3 content in the model plant Arabidopsis thaliana by targeting the FAD5 gene. The FAD5 (FATTY ACID DESATURASE 5) gene encodes a plastidial palmitoylmonogalactosyldiacylglycerol  $\Delta 7$ -desaturase, which catalyzes the first and rate-limiting step in the biosynthesis of C16:3.[2] Knockout of the FAD5 gene is expected to eliminate the production of C16:3.

## **Signaling Pathway and Experimental Workflow**

The biosynthesis of C16:3 in the chloroplast begins with the desaturation of palmitic acid (C16:0) attached to monogalactosyldiacylglycerol (MGDG). The FAD5 enzyme introduces the



first double bond at the  $\Delta 7$  position, producing C16:1. Subsequent desaturations by FAD6 and FAD7/FAD8 lead to the formation of C16:2 and finally C16:3.

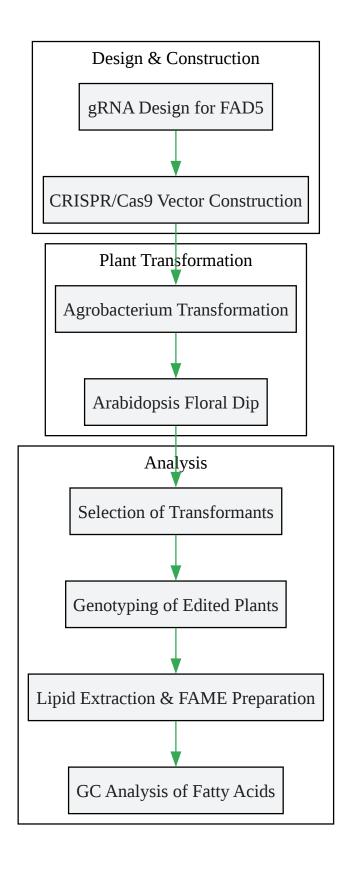


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C16:3 Biosynthesis Pathway

The experimental workflow for modifying C16:3 content using CRISPR/Cas9 involves the design of guide RNAs (gRNAs) targeting the FAD5 gene, construction of a CRISPR/Cas9 vector, transformation of plants, and analysis of the fatty acid profile of the edited plants.





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CRISPR/Cas9 Experimental Workflow



### **Data Presentation**

The following table summarizes the expected fatty acid composition of leaf lipids in wild-type Arabidopsis thaliana and a fad5 knockout mutant, demonstrating the significant reduction in C16:3 content upon disruption of the FAD5 gene. The data is based on a study of an Arabidopsis fad5 mutant.[2]

| Fatty Acid | Wild-Type (mol %) | fad5 Mutant (mol %) |
|------------|-------------------|---------------------|
| 16:0       | 14.5              | 16.8                |
| 16:1       | 2.8               | 4.1                 |
| 16:2       | 2.5               | 2.9                 |
| 16:3       | 12.2              | 0.0                 |
| 18:0       | 1.5               | 1.6                 |
| 18:1       | 2.5               | 3.5                 |
| 18:2       | 14.8              | 18.5                |
| 18:3       | 49.2              | 52.6                |

# Experimental Protocols Design and Construction of CRISPR/Cas9 Vector Targeting FAD5

#### 4.1.1. gRNA Design:

- Obtain the coding sequence of the Arabidopsis thaliana FAD5 gene (At3g15850) from a plant genome database (e.g., TAIR).
- Use online tools (e.g., CRISPR-P 2.0, CHOPCHOP) to design 20-bp gRNA sequences
  targeting the 5' end of the FAD5 gene to ensure a complete loss-of-function mutation. Select
  gRNAs with high on-target scores and low off-target potential. A typical target site will be in
  the form of 5'-N20NGG-3', where NGG is the Protospacer Adjacent Motif (PAM) for
  Streptococcus pyogenes Cas9.



#### 4.1.2. Vector Construction:

- Synthesize a pair of complementary oligos for the selected gRNA target sequence with appropriate overhangs for cloning into a gRNA expression vector.
- Anneal the two oligos to form a double-stranded DNA fragment.
- Clone the annealed gRNA duplex into a suitable plant CRISPR/Cas9 binary vector (e.g., pCAMBIA-based vectors) under the control of a U6 or U3 promoter. These vectors typically also contain a plant-codon-optimized Cas9 gene driven by a strong constitutive promoter like CaMV 35S.
- · Verify the sequence of the gRNA insert by Sanger sequencing.

# Agrobacterium-mediated Transformation of Arabidopsis thaliana

- Introduce the constructed CRISPR/Cas9 binary vector into Agrobacterium tumefaciens strain GV3101 by electroporation or heat shock.
- Grow a single colony of transformed Agrobacterium in 5 mL of LB medium with appropriate antibiotics (e.g., rifampicin, gentamycin, and the selection marker for the binary vector such as kanamycin or hygromycin) at 28°C overnight.
- Inoculate 500 mL of LB with the 5 mL overnight culture and grow for 16-24 hours at 28°C until the OD600 reaches 1.5-2.0.
- Pellet the Agrobacterium cells by centrifugation at 5,000 x g for 10 minutes.
- Resuspend the pellet in 5% sucrose solution to an OD600 of 0.8.
- Add Silwet L-77 to a final concentration of 0.02-0.05%.
- Perform floral dip transformation on Arabidopsis thaliana plants (ecotype Col-0) that are in the early flowering stage.[1] Dip the inflorescences into the Agrobacterium suspension for a few seconds.



- Place the dipped plants in a humid environment for 16-24 hours and then return them to standard growth conditions.
- · Allow the plants to set seed.

#### **Selection and Genotyping of Edited Plants**

- Harvest the T1 seeds and surface-sterilize them.
- Select transgenic plants by plating the seeds on MS medium containing the appropriate selection agent (e.g., hygromycin or kanamycin).
- Extract genomic DNA from the leaves of surviving T1 seedlings.
- Perform PCR to amplify the region of the FAD5 gene targeted by the gRNA.
- Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) at the target site.
- Select T1 plants with mutations and allow them to self-pollinate to generate T2 seeds.
- Screen the T2 generation to identify homozygous mutant lines that are free of the Cas9 transgene (if desired).

#### **Fatty Acid Analysis by Gas Chromatography (GC)**

- 4.4.1. Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation:
- Harvest leaf tissue (approximately 100 mg) from 3-4 week old wild-type and fad5 mutant Arabidopsis plants.
- Prepare fatty acid methyl esters (FAMEs) directly from the fresh tissue. A one-step method is efficient:
  - Place the leaf tissue in a screw-cap glass tube.
  - Add 2 mL of a methylation reagent (e.g., 2.5% H2SO4 (v/v) in methanol/toluene 2:1 (v/v))
     and an internal standard (e.g., heptadecanoic acid, C17:0).



- Incubate at 80°C for 1 hour.[3]
- After cooling, add 1 mL of hexane and 1 mL of distilled water.
- Vortex thoroughly and centrifuge to separate the phases.
- The upper hexane phase containing the FAMEs is collected for GC analysis.[4][5]
- 4.4.2. Gas Chromatography Analysis:
- Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME separation (e.g., a DB-23 or similar column).
- The operating conditions for the GC should be optimized for the separation of C16 and C18 fatty acids. A typical temperature program would be:
  - Initial temperature: 150°C
  - Ramp: 4°C/min to 230°C
  - Hold at 230°C for 5 minutes.
- Identify individual FAMEs by comparing their retention times with those of known standards.
- Quantify the amount of each fatty acid by integrating the peak areas and normalizing them to the internal standard. Express the fatty acid composition as a molar percentage of the total fatty acids.

## Conclusion

The CRISPR/Cas9 system provides a highly effective method for the targeted modification of C16:3 content in plants through the knockout of the FAD5 gene. The protocols outlined in this document provide a comprehensive guide for researchers to design and execute experiments to generate and analyze fad5 mutant plants. The resulting plants with altered C16:3 levels can serve as valuable tools for studying the roles of this fatty acid in plant biology and for developing crops with modified oil profiles.



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